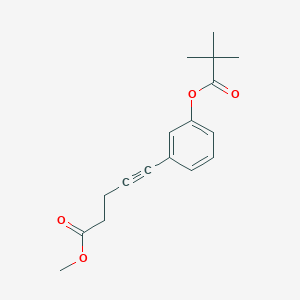
1-Acetyl-6-(trifluoromethoxy)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Acetyl-6-(trifluoromethoxy)indolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of an acetyl group at the first position, a trifluoromethoxy group at the sixth position, and an indolin-2-one core structure. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-(trifluoromethoxy)indolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and trifluoromethoxy reagents.
Acetylation: The indole derivative undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine.
Trifluoromethoxylation: The acetylated intermediate is then subjected to trifluoromethoxylation using a trifluoromethoxy reagent, such as trifluoromethoxy iodide, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, including:
Catalysts: Use of catalysts like palladium or copper to enhance reaction efficiency.
Solvents: Selection of appropriate solvents such as dichloromethane or toluene to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Acetyl-6-(trifluoromethoxy)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
1-Acetyl-6-(trifluoromethoxy)indolin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Acetyl-6-(trifluoromethoxy)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or proteins involved in biological processes.
Pathways: Modulation of signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
1-Acetyl-6-methoxyindolin-2-one: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Acetyl-6-chloroindolin-2-one: Similar structure but with a chloro group instead of a trifluoromethoxy group.
1-Acetyl-6-bromoindolin-2-one: Similar structure but with a bromo group instead of a trifluoromethoxy group.
Uniqueness: 1-Acetyl-6-(trifluoromethoxy)indolin-2-one is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C11H8F3NO3 |
|---|---|
Poids moléculaire |
259.18 g/mol |
Nom IUPAC |
1-acetyl-6-(trifluoromethoxy)-3H-indol-2-one |
InChI |
InChI=1S/C11H8F3NO3/c1-6(16)15-9-5-8(18-11(12,13)14)3-2-7(9)4-10(15)17/h2-3,5H,4H2,1H3 |
Clé InChI |
FWTOKNQTPSMYGL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=O)CC2=C1C=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
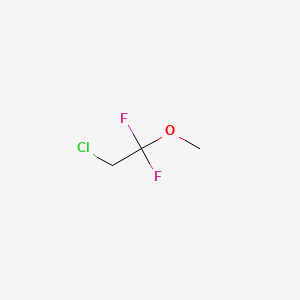
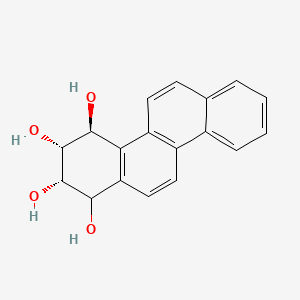
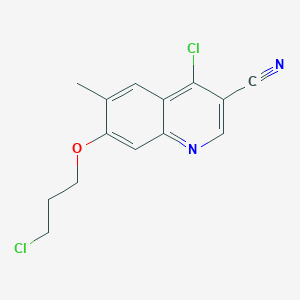
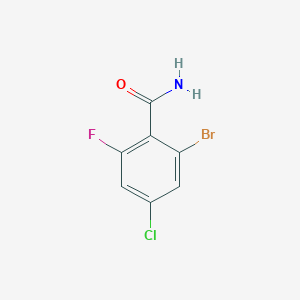
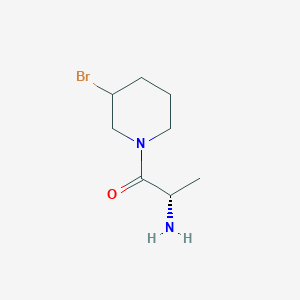
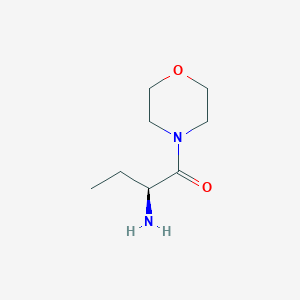
![(1R,2R,3R,4S)-3-(propan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B11755717.png)

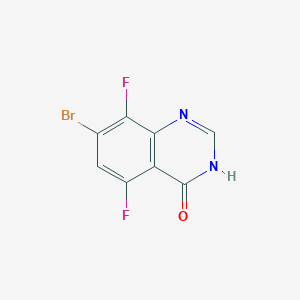
![1-{[(Tert-butoxy)carbonyl]amino}-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B11755739.png)
![8-Methyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11755759.png)

